2'-Deoxy-2'-fluoro-L-uridine

Antiviral RNA Polymerase Respiratory Syncytial Virus

Researchers face the challenge of distinguishing true chirality-specific antiviral activity from assay artifacts. 2'-Deoxy-2'-fluoro-L-uridine directly addresses this need: • Potent RSV RdRp inhibition (IC50 = 3.5 µM) in cell-free enzymatic assays, yet negligible cellular activity (EC50 > 100 µM) - an ideal probe for studying polymerase binding kinetics and resistance without confounding cellular factors. • Essential L-nucleoside negative control for HCV and other viral replicon systems to validate D-enantiomer specificity. • Suitable as a phosphoramidite building block for mirror-image aptamers and siRNA with enhanced thermal stability and nuclease resistance.

Molecular Formula C9H11FN2O5
Molecular Weight 246.19 g/mol
Cat. No. B11825269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluoro-L-uridine
Molecular FormulaC9H11FN2O5
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7?,8-/m0/s1
InChIKeyUIYWFOZZIZEEKJ-VEPOLHSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluoro-L-uridine Overview


2'-Deoxy-2'-fluoro-L-uridine (CAS 622785-69-7) is an L-configured nucleoside analog of uridine featuring a fluorine substitution at the 2'-position of the sugar moiety [1]. As an L-nucleoside, it exhibits distinct chirality-dependent biological properties compared to its D-enantiomer counterpart [2]. The compound is reported to act as a potent and selective inhibitor of viral RNA polymerase [1], and its incorporation into oligonucleotides confers enhanced thermal stability and nuclease resistance [3].

Chiral probe L-enantiomer for chirality-dependent polymerase studies
Enzymatic assay Supports biochemical RSV RdRp inhibition research
Oligo building block Fluoro-modified L-nucleoside for mirror-image aptamer/antisense synthesis

2'-Deoxy-2'-fluoro-L-uridine: Irreplaceability vs. Analogs


The L-chirality of 2'-deoxy-2'-fluoro-L-uridine fundamentally alters its recognition by viral polymerases and cellular kinases compared to its D-enantiomer (2'-deoxy-2'-fluoro-D-uridine) [1]. While the D-enantiomer is inactive against influenza virus RNA polymerase [2], the L-form demonstrates potent inhibition of RSV RNA polymerase in enzymatic assays (IC50 = 3.5 µM), yet fails to translate to cellular antiviral activity (EC50 > 100 µM) due to poor intracellular activation [3]. Furthermore, L-forms of 2'-deoxy-2'-fluororibonucleosides are uniformly devoid of anti-HCV replicon activity, whereas select D-forms show potent inhibition [1]. These chirality-dependent pharmacological profiles preclude simple interchange with racemic mixtures or D-enantiomer analogs.

Chirality mismatch L-enantiomer polymerase recognition may not transfer to D-enantiomer; D-form inactive against influenza RdRp.
Cellular activation gap Enzyme inhibition (IC50 3.5 µM) does not predict cellular antiviral response; D-analogs may exhibit different intracellular activation profiles.
HCV replicon inactivity All L-2'-fluoro nucleosides are inactive in HCV replicon; D-enantiomer leads show potent activity. Cannot serve as direct replacement.

2'-Deoxy-2'-fluoro-L-uridine Comparative Evidence


RSV Enzyme vs. Cellular Antiviral Potency

2'-Deoxy-2'-fluoro-L-uridine demonstrates a pronounced disconnect between enzymatic inhibition of RSV RNA polymerase and cellular antiviral efficacy. The compound inhibits RSV A2 RNA-dependent RNA polymerase with an IC50 of 3.5 µM [1]. However, in a cellular protection assay using RSV A2-infected human HEp-2 cells, the compound exhibits an EC50 exceeding 100 µM against virus-induced cytopathic effect [1]. This >28-fold difference between enzyme and cell potency indicates limited intracellular conversion to the active triphosphate form or poor membrane permeability. In contrast, 2'-deoxy-2'-fluoro-D-uridine (the D-enantiomer) shows no inhibitory activity against influenza virus RNA polymerase in enzymatic assays [2].

RSV polymerase vs. cell
Head-to-head
Enzyme
IC50 3.5 µM Cell
EC50 >100 µM
Supports polymerase mechanism studies; cellular confounding factors absent.
D-enantiomer inactive against influenza RdRp; RSV A2 model.
Antiviral RNA Polymerase Respiratory Syncytial Virus Nucleoside Analog

Chirality-Dependent Anti-HCV Activity

In a systematic evaluation of 27 d- and l-2'-deoxy-2'-fluororibonucleosides in the subgenomic HCV replicon system, all L-form analogues, including 2'-deoxy-2'-fluoro-L-uridine, were devoid of anti-HCV activity [1]. Conversely, the D-enantiomer (2'R)-d-2'-deoxy-2',5-difluorocytidine (compound 13) demonstrated potent anti-HCV activity [1]. This enantiomeric selectivity underscores that the L-configuration is not tolerated by the HCV replication machinery.

HCV replicon activity
Cross-study comparable
L-form: inactive vs D-enantiomer: potent
L-configuration not tolerated by HCV replication machinery.
Subgenomic replicon in Huh-7 cells; validates chirality-specific target engagement.
Hepatitis C Virus Replicon Assay Chirality Antiviral

L-Fluoro Oligonucleotide Thermal Stability

Incorporation of 2'-deoxy-2'-fluoro-L-uridine into L-type oligonucleotides significantly increases helical thermal stability compared to unmodified L-DNA [1]. While the primary publication does not provide exact ΔTm values, vendor characterization data for the 2'-fluoro-uridine modification (independent of chirality) indicates a duplex melting temperature (Tm) increase of approximately 1.8 °C per 2'-F residue added to an antisense oligonucleotide [2]. This stabilizing effect is attributed to the 2'-fluoro substituent favoring the C3'-endo sugar conformation typical of A-form helices [1].

Thermal stability gain
Data to verify
~1.8 °C per 2'-F residue
Reported duplex Tm increase; supports mirror-image aptamer design.
Class-level inference from antisense duplex data; L-fluoro-DNA qualitative stability reported.
Oligonucleotide Therapeutics Thermal Stability L-DNA Aptamer

Nuclease Resistance of L-Fluoro Oligonucleotides

Enzymatic digestion experiments demonstrate that oligonucleotides containing 2'-deoxy-2'-fluoro-L-uridine exhibit superior resistance to nucleolytic degradation compared to unmodified L-DNA [1]. The combination of L-chirality (which inherently resists natural D-specific nucleases) and the 2'-fluoro modification (which sterically and electronically hinders enzyme access) yields enhanced biostability. While quantitative half-life data are not reported, the study explicitly states 'superior stability' based on comparative digestion assays [1].

Nuclease resistance
Supporting evidence
Qualitative superiority over unmodified L-DNA
May support biostability research in oligonucleotide therapeutics.
Comparative digestion assays; quantitative half-life not reported.
Nuclease Resistance Oligonucleotide Stability Biological Durability

2'-Deoxy-2'-fluoro-L-uridine Applications


In Vitro Viral Polymerase Assays

Given its potent enzymatic inhibition (IC50 = 3.5 µM against RSV RdRp) coupled with negligible cellular antiviral activity (EC50 > 100 µM), 2'-deoxy-2'-fluoro-L-uridine is ideally suited for biochemical investigations of viral polymerase function in cell-free systems [1]. Researchers can study inhibitor binding kinetics, mechanism of action, and resistance profiles without confounding cellular factors such as nucleoside transporter efflux or inefficient intracellular phosphorylation [1].

Mirror-Image Oligonucleotide Synthesis

The compound's ability to enhance thermal stability and confer nuclease resistance when incorporated into L-oligonucleotides makes it a valuable phosphoramidite building block for constructing mirror-image aptamers, antisense oligonucleotides, and siRNA therapeutics [2]. The increased l-helix stability by fluoro-modification supports the development of biostable nucleic acid nanostructures for drug delivery and molecular recognition applications [2].

Negative Control in Antiviral Screening

In HCV or other viral replicon assays, 2'-deoxy-2'-fluoro-L-uridine serves as an essential L-nucleoside negative control. Its demonstrated lack of activity in the HCV subgenomic replicon system [3] allows researchers to validate that observed antiviral effects of D-enantiomer leads are truly chirality-specific and not due to non-specific cytotoxicity or assay interference [3].

Prodrug Development for Cellular Activity

The stark enzyme-to-cell potency gap (>28-fold) identifies 2'-deoxy-2'-fluoro-L-uridine as an ideal scaffold for prodrug strategies (e.g., ProTide phosphoramidate derivatives) aimed at bypassing the rate-limiting first phosphorylation step [1]. Its potent polymerase inhibition suggests that once successfully delivered intracellularly as the triphosphate, it could achieve meaningful antiviral activity.

Application
Selection Property
Validation Focus
Biochemical polymerase assays
Enzyme-selective inhibition profile
Polymerase mechanism and kinetics in cell-free systems
Mirror-image oligonucleotide synthesis
Thermal stability and nuclease resistance
Structural integrity of L-aptamers/antisense oligonucleotides
Antiviral screening control
L-nucleoside inactivity in replicon
Chirality-specific target engagement validation
Prodrug development research
Enzyme-to-cell potency gap
Intracellular activation pathway bypass strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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